2-Amino-3-[(4-butoxybenzylidene)amino]-2-butenedinitrile
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Overview
Description
2-Amino-3-[(4-butoxybenzylidene)amino]-2-butenedinitrile is an organic compound characterized by its unique structure, which includes an amino group, a butoxybenzylidene moiety, and a butenedinitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-[(4-butoxybenzylidene)amino]-2-butenedinitrile typically involves the condensation of 4-butoxybenzaldehyde with 2-amino-3-butenedinitrile. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of starting materials, the condensation reaction, and subsequent purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile groups, converting them into primary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Electrophilic substitution reactions often employ reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Oxidized derivatives with modified amino groups.
Reduction: Primary amines derived from the reduction of nitrile groups.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Amino-3-[(4-butoxybenzylidene)amino]-2-butenedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, including enzyme inhibition or activation, and receptor binding. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
- 2-Amino-3-[(4-methoxybenzylidene)amino]-2-butenedinitrile
- 2-Amino-3-[(4-ethoxybenzylidene)amino]-2-butenedinitrile
- 2-Amino-3-[(4-propoxybenzylidene)amino]-2-butenedinitrile
Comparison: Compared to its analogs, 2-Amino-3-[(4-butoxybenzylidene)amino]-2-butenedinitrile is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and biological activity. The butoxy group may enhance the compound’s lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability.
Properties
IUPAC Name |
(Z)-2-amino-3-[(4-butoxyphenyl)methylideneamino]but-2-enedinitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-2-3-8-20-13-6-4-12(5-7-13)11-19-15(10-17)14(18)9-16/h4-7,11H,2-3,8,18H2,1H3/b15-14-,19-11? |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJAHKRXYYDKSJ-NHCILGORSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NC(=C(C#N)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C=N/C(=C(/C#N)\N)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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